tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and an amino-fluorophenyl moiety
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
This could lead to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
If it functions as a protac linker, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of specific target proteins .
Result of Action
If it functions as a PROTAC linker, the result of its action would be the targeted degradation of specific proteins, potentially altering cellular functions depending on the identity of the degraded proteins .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate: plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. The compound is known to bind with specific enzymes, altering their conformation and activity. For instance, it has been observed to interact with carboxylesterase enzymes, which are involved in the hydrolysis of ester bonds . This interaction can lead to changes in the enzyme’s activity, affecting the overall biochemical pathway.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor (TNF) genes, which are critical in inflammatory responses . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic process . These binding interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and metabolite levels. The compound has been shown to be metabolized by carboxylesterase enzymes, leading to the formation of various metabolites . These metabolic pathways are critical for the compound’s overall biochemical activity and its effects on cellular function.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement within the cell . This transport process influences the compound’s localization and accumulation, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these specific locations, influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate as a reagent.
Attachment of the amino-fluorophenyl moiety: This step involves the reaction of the piperidine derivative with 2-amino-6-fluorobenzene under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and pathways.
Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but lacks the fluorine atom.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar but has a different substitution pattern on the phenyl ring.
Uniqueness
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl 4-[(2-amino-6-fluoroanilino)methyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)11-20-15-13(18)5-4-6-14(15)19/h4-6,12,20H,7-11,19H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGPPYLOISJMGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=C2F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130177 | |
Record name | 1,1-Dimethylethyl 4-[[(2-amino-6-fluorophenyl)amino]methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-67-3 | |
Record name | 1,1-Dimethylethyl 4-[[(2-amino-6-fluorophenyl)amino]methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[(2-amino-6-fluorophenyl)amino]methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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